2-Bromo-5-(oxan-4-yl)pyrazine
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Overview
Description
2-Bromo-5-(oxan-4-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a bromine atom and an oxan-4-yl group. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(oxan-4-yl)pyrazine typically involves the bromination of 5-(oxan-4-yl)pyrazine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(oxan-4-yl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Coupling Reactions: Reagents include boronic acids and palladium catalysts.
Major Products:
Substitution Reactions: Products include various substituted pyrazines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds formed through the coupling of the pyrazine ring with an aryl group.
Scientific Research Applications
2-Bromo-5-(oxan-4-yl)pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential antimicrobial, anti-inflammatory, and anticancer properties.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Pyrazine derivatives are explored for their potential use in organic electronics and as ligands in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(oxan-4-yl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and oxan-4-yl group can influence the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
- 2-Bromo-5-(oxan-4-yl)pyridine
- 2-Bromo-5-(oxan-4-yl)thiazole
- 2-Bromo-5-(oxan-4-yl)imidazole
Comparison: 2-Bromo-5-(oxan-4-yl)pyrazine is unique due to its pyrazine ring, which imparts distinct electronic and steric properties compared to pyridine, thiazole, and imidazole derivatives.
Properties
Molecular Formula |
C9H11BrN2O |
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Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-bromo-5-(oxan-4-yl)pyrazine |
InChI |
InChI=1S/C9H11BrN2O/c10-9-6-11-8(5-12-9)7-1-3-13-4-2-7/h5-7H,1-4H2 |
InChI Key |
WTODBQMHZNWTJT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CN=C(C=N2)Br |
Origin of Product |
United States |
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